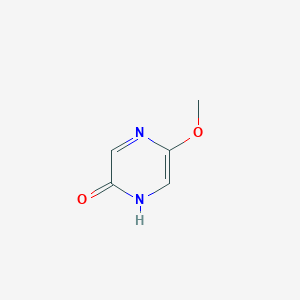

5-Methoxypyrazin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-3-6-4(8)2-7-5/h2-3H,1H3,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONILYRWHLEPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573801 |

Source

|

| Record name | 5-Methoxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134510-06-8 |

Source

|

| Record name | 5-Methoxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxypyrazin-2(1H)-one: Properties, Structure, and Synthesis

Introduction: The pyrazinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and functional materials. Its unique electronic and structural properties make it a versatile building block in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of a specific derivative, 5-Methoxypyrazin-2(1H)-one, designed for researchers, scientists, and professionals in the field. We will delve into its fundamental chemical properties, structural features, a validated synthesis protocol with mechanistic insights, and its broader significance in scientific research.

Core Chemical and Physical Properties

This compound is a substituted pyrazinone, a class of compounds recognized for its utility in synthetic chemistry. The physicochemical properties of this molecule are essential for its handling, characterization, and application in experimental settings. Key identifying and computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-Methoxy-1,2-dihydropyrazin-2-one | Guidechem[1] |

| Synonyms | 5-METHOXY-2(1H)-PYRAZINONE, 2(1H)-Pyrazinone, 5-methoxy- | Guidechem[1] |

| CAS Number | 134510-06-8 | Guidechem[1], Alchem Pharmtech[2] |

| Molecular Formula | C₅H₆N₂O₂ | Guidechem[1] |

| Molecular Weight | 126.115 g/mol | Guidechem[1] |

| Canonical SMILES | COC1=CNC(=O)C=N1 | Guidechem[1] |

| Predicted pKa | 10.62 ± 0.40 | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |

| Topological Polar Surface Area | 50.7 Ų | Guidechem[1] |

| Rotatable Bond Count | 1 | Guidechem[1] |

Molecular Structure and Elucidation

The structure of this compound consists of a six-membered dihydropyrazine ring containing two nitrogen atoms, functionalized with a methoxy group at the C5 position and a ketone group at the C2 position. The presence of the N-H proton and the adjacent carbonyl group gives it an amide character, which is crucial to its chemical reactivity and potential for hydrogen bonding. The molecule exists in a planar conformation, which influences its packing in the solid state and its interaction with biological targets.

Synthesis Protocol: From 2-Amino-5-methoxypyrazine

Principle and Mechanistic Rationale: A robust and common method for the synthesis of 2(1H)-pyrazinones is the acidic hydrolysis of the corresponding 2-aminopyrazine precursor. The synthesis route for this compound initiates from 5-Methoxypyrazin-2-amine.[1][3] The mechanism involves the protonation of the ring nitrogen, which enhances the electrophilicity of the C2 carbon. This facilitates a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia yield the final pyrazinone product. The use of a strong acid and heat is critical to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 5-Methoxypyrazin-2-amine (CAS 54013-07-9) in a 3M aqueous solution of hydrochloric acid (HCl). The volume should be sufficient to fully dissolve the starting material upon gentle warming.

-

Heating and Reflux: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Allow the reaction to proceed for 4-6 hours or until the starting material is no longer visible on TLC.

-

Cooling and Neutralization: After completion, remove the heat source and allow the flask to cool to room temperature, followed by further cooling in an ice bath. Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7. The product may begin to precipitate during this step.

-

Product Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent is dictated by the product's solubility.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization Framework

Unambiguous structural confirmation is paramount. While experimental data for this specific compound is not widely published, a reliable spectroscopic profile can be predicted based on established principles and data from closely related analogs like 2-Hydroxy-5-methylpyrazine.[4][5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. A singlet for the methoxy (-OCH₃) protons should appear in the upfield region (~3.8-4.0 ppm). Two singlets or doublets corresponding to the two protons on the pyrazinone ring (H-3 and H-6) would be observed in the aromatic region (~7.0-8.0 ppm). A broad singlet for the N-H proton will also be present, typically in the downfield region (>10 ppm), and its position can be solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum will provide key information. The carbonyl carbon (C-2) is expected to be the most downfield signal (~155-160 ppm). The carbon attached to the methoxy group (C-5) would also be significantly downfield (~140-150 ppm). The methoxy carbon itself will appear upfield (~55-60 ppm), along with the other two ring carbons (C-3 and C-6) resonating in the 125-135 ppm range.[4]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of specific functional groups. A broad absorption band between 3200-3400 cm⁻¹ is characteristic of the N-H stretch. A strong, sharp peak around 1650 cm⁻¹ corresponds to the C=O stretch of the amide group.[5] Additionally, C-O stretching vibrations for the methoxy group are expected in the 1200-1300 cm⁻¹ region.

Applications and Research Significance

Methoxypyrazines are a well-studied class of compounds, known for being potent aroma agents in various plants, vegetables, and wines, often contributing "green" or "earthy" notes.[6][7][8] This natural occurrence implies an inherent biological activity and established biosynthetic pathways that are of great interest to food chemists and biologists.

In the context of drug discovery, the pyrazinone core is a valuable pharmacophore. For instance, modified pyrazinone structures have been investigated as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an important target in cardiovascular and erectile dysfunction therapies.[9] The structural features of this compound—specifically its hydrogen bond donors and acceptors, and sites for further chemical modification—make it an attractive starting material or fragment for the synthesis of larger, more complex molecules for screening in various therapeutic areas, including oncology and infectious diseases.[10] Its role as a synthetic intermediate allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound with well-defined chemical properties and a straightforward synthetic route. Its structure, featuring a reactive pyrazinone core and a methoxy substituent, makes it a compound of interest for both fundamental chemical research and as a building block in the development of new pharmaceuticals and functional materials. This guide provides the foundational knowledge required for its synthesis, characterization, and application in a modern research setting.

References

-

PrepChem.com. Synthesis of 5-(4-Methoxycarbonylphenyl)pyrazin-2(1H)-one. Available from: [Link]

-

PubChem. 5-Methoxypyrazin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

Bioorganic & Medicinal Chemistry Letters. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed. Available from: [Link]

-

CAS Common Chemistry. (-)-Perillyl alcohol. Available from: [Link]

-

ChemBioChem. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Available from: [Link]

-

PubChem. 2-Methoxypyrazine 1-oxide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Methoxypyrazines biosynthesis and metabolism in grape: A review. Available from: [Link]

-

Molecules. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Hydroxy-5-methylpyrazine. National Center for Biotechnology Information. Available from: [Link]

-

FooDB. Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838). Available from: [Link]

-

The Good Scents Company.

-(-)-perillyl alcohol. Available from: [Link] -

ACS Publications. Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

PubMed. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 5-Methoxypyrazin-2-amine | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxypyrazin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxypyrazin-2(1H)-one (CAS No: 134510-06-8), a heterocyclic compound of increasing interest within the field of medicinal chemistry. We will delve into its fundamental chemical properties, explore plausible synthetic pathways, and discuss its potential applications in drug discovery and development. This document is intended to be a foundational resource, consolidating available information and providing expert insights into the experimental considerations for working with this molecule.

Introduction: The Pyrazinone Scaffold in Drug Discovery

The pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1][2] These nitrogen-containing heterocycles are recognized for their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The structural features of the pyrazinone ring, such as its planarity and the presence of hydrogen bond donors and acceptors, allow for versatile interactions with biological targets. This compound, as a substituted pyrazinone, represents a valuable building block for the synthesis of novel therapeutic agents.[5] Its methoxy group offers a site for metabolic activity and can influence the compound's pharmacokinetic profile.

Core Compound Identification and Properties

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 5-Methoxy-1,2-dihydropyrazin-2-one, 2(1H)-Pyrazinone, 5-methoxy-

-

CAS Number: 134510-06-8

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Appearance | Predicted: Solid |

| pKa (Predicted) | 10.62 ± 0.40 |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-amino-5-chloropyrazine

This step is based on established procedures for the chlorination of aminopyrazines.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyrazine in a suitable organic solvent such as dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-methoxypyrazin-2-amine

This step involves a nucleophilic aromatic substitution reaction.

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chloropyrazine in methanol.

-

Reagent Addition: Add sodium methoxide to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis to this compound

This final step involves the hydrolysis of the amino group to a carbonyl group.

-

Reaction Setup: In a round-bottom flask, dissolve 5-methoxypyrazin-2-amine in an aqueous solution of a strong acid, such as sulfuric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for an extended period.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) until a precipitate forms. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Spectroscopic Characterization (Predicted)

Definitive experimental spectroscopic data for this compound is not widely available. The following data is predicted based on the analysis of structurally similar compounds and would be crucial for the characterization of the synthesized molecule.[9][10]

¹H and ¹³C NMR Spectroscopy

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment |

| ~3.8 | s | -OCH₃ | |

| ~6.5 | d | H-3 | |

| ~7.2 | d | H-6 | |

| ~11.5 | br s | N-H |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| ~55 | -OCH₃ | |

| ~110 | C-3 | |

| ~130 | C-6 | |

| ~155 | C-5 | |

| ~160 | C-2 (C=O) |

Mass Spectrometry

| Ionization Mode | Adduct | m/z (Calculated) |

| ESI+ | [M+H]⁺ | 127.0502 |

| ESI+ | [M+Na]⁺ | 149.0321 |

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 (broad) |

| C=O | Stretching | 1650-1680 |

| C-O | Stretching | 1200-1250 |

| C-H (aromatic) | Stretching | 3000-3100 |

Applications in Drug Development and Medicinal Chemistry

The pyrazinone scaffold is a versatile platform for the development of novel therapeutic agents.[5][11] The incorporation of the 5-methoxy-2(1H)-one moiety can be explored for its potential to modulate the activity of various biological targets.

Potential Therapeutic Areas

-

Antimicrobial Agents: Pyrazinone derivatives have shown promising activity against a range of bacteria and fungi.[3]

-

Anticancer Agents: The pyrazinone ring system is a feature in several compounds with demonstrated antiproliferative activity.[4]

-

Anti-inflammatory Agents: The structural motifs present in this compound suggest its potential as a scaffold for the development of anti-inflammatory drugs.[12]

Structure-Activity Relationship (SAR) Considerations

The methoxy group at the 5-position is a key feature that can be modified to explore SAR. For instance, replacement with other alkoxy groups or bioisosteres could modulate potency, selectivity, and pharmacokinetic properties. The nitrogen at the 1-position can be substituted to introduce further diversity and explore interactions with target proteins.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry. The provided hypothetical experimental protocols and predicted spectroscopic data serve as a valuable starting point for researchers initiating work with this compound. Further experimental validation of the synthesis and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Sato, N., & Mizuno, A. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Journal of Chemical Research, 2005(11), 723-724.

- El-Faham, A., et al. (2019). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic & Medicinal Chemistry, 27(15), 3167-3184.

- Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)

- Kaur, M., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.

- Wu, Y., et al. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science, 10(3), 425-427.

- A. S. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity.

- Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)

- Sato, N., & Mizuno, A. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrazinoic Acid: A Key Intermediate in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

- Wu, Y., et al. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science, 10(3), 425-427.

- Horsten, T. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub.

- Zamolo, F., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(19), e202300362.

- Guseva, S. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.

- Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149.

- Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246-249.

- Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 977-985.

- Gaponova, I. I., et al. (2023). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 28(21), 7356.

- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

PubChem. (n.d.). 2-Methoxypyrazine. Retrieved from [Link]

- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

- Sharma, V., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 13(12), 2235-2260.

-

PubChem. (n.d.). 2-Methoxypyrazine 1-oxide. Retrieved from [Link]

Sources

- 1. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bioevaluation of substituted pyrazoles. [wisdomlib.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. paperpublications.org [paperpublications.org]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxypyrazin-2(1H)-one: From Discovery to Potential Applications

Abstract

5-Methoxypyrazin-2(1H)-one (CAS No. 134510-06-8) is a heterocyclic organic compound belonging to the pyrazinone class.[1] While specific research on this molecule is nascent, the broader family of pyrazinones and methoxypyrazines are of significant interest across various scientific disciplines. They are recognized as potent aroma compounds in the food and beverage industry and as scaffolds for pharmacologically active molecules. This technical guide synthesizes the available scientific knowledge to provide a comprehensive overview of this compound, covering its discovery within the context of pyrazinone natural products, its likely biosynthetic origins, and established analytical methodologies for its identification. Furthermore, this guide explores its potential sensory properties and pharmacological activities based on data from structurally related compounds, offering a forward-looking perspective for researchers, chemists, and professionals in drug development.

The Discovery and Scientific Context of Pyrazinones

The discovery of individual pyrazinone compounds is often embedded within broader natural product discovery programs. Pyrazinones are a growing family of microbial secondary metabolites, frequently derived from nonribosomal peptide synthetase (NRPS) pathways.[2][3] These natural products are characterized by a di- or tri-substituted heterocyclic, non-aromatic 2(1H)-pyrazinone core.[2][3] While a seminal paper detailing the initial isolation of this compound is not prominent in publicly accessible scientific literature, its chemical identity is confirmed with the CAS Registry Number 134510-06-8.[1] The scientific intrigue surrounding this molecule stems from the well-documented bioactivities of its chemical relatives.

Natural Occurrence and Biosynthesis

Natural Prevalence

While specific data on the natural occurrence of this compound is limited, the pyrazinone scaffold is a known constituent of various natural systems. Methoxypyrazines, in general, are found in plants, insects, fungi, and bacteria.[4] They are well-known for contributing to the characteristic "green" or "vegetative" aromas of foods like bell peppers, asparagus, and peas, and are significant flavor components in certain wine varietals like Cabernet Sauvignon and Sauvignon Blanc.[5][6] The presence of this compound in natural matrices is plausible and represents a key area for future research.

Proposed Biosynthetic Pathway

The biosynthesis of pyrazinones in microorganisms is typically initiated by a nonribosomal peptide synthetase (NRPS) enzyme, which condenses two amino acids. The resulting dipeptide intermediate undergoes cyclization to form the core pyrazinone ring. The methoxy group at the 5-position is likely the result of a post-synthesis modification, where an O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group to a hydroxylated pyrazinone precursor.

Caption: Proposed biosynthetic pathway for this compound.

Analytical Methodologies and Characterization

The definitive identification and quantification of this compound require sophisticated analytical techniques, especially given its likely low concentrations in complex natural matrices.

Instrumental Analysis

A combination of chromatographic separation and mass spectrometric detection is the gold standard for the analysis of methoxypyrazines.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and sensitive method for volatile and semi-volatile compounds like methoxypyrazines.[6] Effective sample preparation techniques such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) are often necessary to concentrate the analyte.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative for less volatile or thermally sensitive pyrazinone derivatives.[6] It can be coupled with a mass spectrometer (LC-MS) for highly selective and sensitive detection.

Spectroscopic Data

While a full experimental dataset is not publicly available, the following table summarizes the key chemical identifiers for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 134510-06-8 | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.115 g/mol | [1] |

| Canonical SMILES | COC1=CNC(=O)C=N1 | [1] |

| Predicted pKa | 10.62 ± 0.40 | [1] |

Experimental Protocol: A Generalized GC-MS Workflow

The following protocol outlines a general approach for the detection of this compound in a liquid matrix (e.g., wine, microbial culture).

-

Sample Preparation (SPME):

-

Place 10 mL of the sample into a 20 mL headspace vial.

-

Add 3 g of NaCl to increase the volatility of the analyte.

-

Spike with an appropriate internal standard (e.g., deuterated methoxypyrazine).

-

Equilibrate the sample at 40-60°C for 15 minutes.

-

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30-60 minutes with agitation.

-

-

GC-MS Analysis:

-

Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

-

Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Acquire data in both full scan mode (m/z 40-300) for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis:

-

Identify the target compound by comparing its mass spectrum and retention time to a synthesized authentic standard.

-

Quantify using a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

-

Caption: General analytical workflow for this compound analysis.

Potential Applications and Future Directions

Sensory Properties in Food and Beverage Science

Methoxypyrazines are renowned for their extremely low odor thresholds, often in the parts-per-trillion range.[4] They typically impart "green" or "vegetal" aromas.[6] For example, 3-isobutyl-2-methoxypyrazine is a key character impact compound in green bell peppers.[7] It is highly probable that this compound also possesses a potent aroma, although its specific sensory profile (e.g., "green," "roasty," "earthy") requires formal sensory evaluation. Understanding its sensory contribution could be valuable for the flavor and fragrance industry.

Pharmacological Potential

The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Pyrazinone and pyridazinone derivatives have been reported to exhibit a wide range of pharmacological effects.[2][8]

Table 2: Reported Pharmacological Activities of Pyrazinone/Pyridazinone Derivatives

| Activity | Description | References |

| Anticancer | Inhibition of cancer cell proliferation. | [2][8] |

| Antimicrobial | Activity against various bacteria and fungi. | [2][9][10] |

| Anti-inflammatory | Reduction of inflammation. | [8][9][10] |

| Analgesic | Pain-relieving properties. | [8] |

| Anticonvulsant | Prevention or reduction of seizure severity. | [8] |

Given these precedents, this compound is a compelling candidate for biological screening to assess its potential as a lead compound in drug discovery programs.

Conclusion

This compound stands as an intriguing yet underexplored molecule. While direct research is sparse, its structural relationship to well-characterized methoxypyrazines and pharmacologically active pyrazinones provides a robust framework for predicting its significance. This guide has consolidated the available information to highlight its likely origins, methods for its study, and its potential applications in both sensory science and medicine. The significant knowledge gaps surrounding its natural occurrence, sensory impact, and bioactivity represent fertile ground for future scientific investigation. The synthesis of an authentic standard is a critical next step to unlock the full research potential of this compound.

References

-

Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: PubMed Central URL: [Link]

-

Title: Synthetic 2(1H)-pyrazinones with pharmacological activity Source: ResearchGate URL: [Link]

-

Title: Pharmacological activities of pyrazolone derivatives Source: International Journal of Current Pharmaceutical Research URL: [Link]

-

Title: Pharmacological Activities of Pyrazolone Derivatives Source: Neliti URL: [Link]

-

Title: Synthesis of 5-(4-Methoxycarbonylphenyl)pyrazin-2(1H)-one Source: PrepChem.com URL: [Link]

-

Title: Pharmacological activity and mechanism of pyrazines Source: ResearchGate URL: [Link]

-

Title: Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique Source: MDPI URL: [Link]

-

Title: Chemical and Sensory Evaluation of Magnetic Polymers as a Remedial Treatment for Elevated Concentrations of 3-Isobutyl-2-methoxypyrazine in Cabernet Sauvignon Grape Must and Wine Source: PubMed URL: [Link]

-

Title: 5-METHOXY-3,6-BIS(PHENYLMETHYL)-2(1H)-PYRAZINONE Source: gsrs.ncats.nih.gov URL: [Link]

-

Title: 5-Methoxy-3,6-bis(phenylmethyl)-2(1H)-pyrazinone Source: CAS Common Chemistry URL: [Link]

-

Title: Representatives of the pyrazinone family of natural products: 1–2(1 H) Source: ResearchGate URL: [Link]

-

Title: Methoxypyrazines biosynthesis and metabolism in grape: A review Source: ResearchGate URL: [Link]

-

Title: Methoxypyrazines biosynthesis and metabolism in grape: A review Source: PubMed URL: [Link]

-

Title: Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors Source: Journal of Agricultural and Food Chemistry URL: [Link]

-

Title: Determination of methoxypyrazines in dry wines Source: ResearchGate URL: [Link]

-

Title: Synthesis of Poly‐Functionalized Indolizines via [5+1] Annulative Access to Pyridines Source: Wiley Online Library URL: [Link]

-

Title: Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines Source: ResearchGate URL: [Link]

-

Title: Changes in the Sensory Odor Profile during Chorizo Maturation and Their Relationship with Volatile Compound Patterns by Partial Least Square Regression (PLS) Source: MDPI URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemical and Sensory Evaluation of Magnetic Polymers as a Remedial Treatment for Elevated Concentrations of 3-Isobutyl-2-methoxypyrazine in Cabernet Sauvignon Grape Must and Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 10. neliti.com [neliti.com]

Synthesis of 5-Methoxypyrazin-2(1H)-one from Acyclic Precursors: An In-depth Technical Guide

Introduction

5-Methoxypyrazin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a core scaffold in various biologically active molecules. The pyrazinone ring system is a key pharmacophore, and the specific substitution pattern, including the methoxy group at the 5-position, can critically influence the compound's pharmacological profile. This guide provides a comprehensive overview of plausible synthetic strategies for constructing this compound from simple, acyclic precursors. The methodologies discussed herein are grounded in established principles of heterocyclic chemistry and are designed to provide researchers with a robust framework for the synthesis of this and related pyrazinone derivatives.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves the late-stage introduction of the methyl group onto a hydroxylated pyrazinone core. This strategy circumvents potential complications with the methoxy group during the initial ring-forming reactions. Therefore, our primary retrosynthetic disconnection is at the methyl-oxygen bond, leading to the key intermediate, 5-hydroxypyrazin-2(1H)-one. This intermediate can be conceptually assembled from acyclic C2 and C2N building blocks, such as an α-amino acid derivative and a 1,2-dicarbonyl compound.

An In-Depth Technical Guide to the Potential Pharmacological Effects of 5-Methoxypyrazin-2(1H)-one

Foreword: Navigating the Frontier of Pyrazinone Pharmacology

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the potential pharmacological landscape of 5-Methoxypyrazin-2(1H)-one. It is important to note that, as of the writing of this guide, the body of scientific literature specifically detailing the biological activities of this exact molecule is limited. Therefore, this guide adopts a logical, evidence-based approach to hypothesize its potential effects by drawing upon the well-established pharmacology of the broader pyrazine and pyrazinone chemical classes. The pyrazinone scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potentials.[1][2] This guide will, therefore, serve as a roadmap for the systematic investigation of this compound, grounded in the known activities of its structural analogs.

The Pyrazinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring is a nitrogen-containing six-membered heterocycle that is a common structural feature in many clinically relevant drugs.[2] Its derivatives are known to possess a diverse range of biological activities, largely due to their ability to form hydrogen bonds and participate in various receptor-ligand interactions.[2] The introduction of a methoxy group and a ketone function, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Pyrazinone-containing natural products have been identified as key signaling molecules in microorganisms, highlighting their evolutionary significance in biological systems.[1] In medicinal chemistry, the pyrazinone core has been successfully exploited to develop potent and selective inhibitors of various enzymes and modulators of receptors.

Chemical Structure and Properties

-

IUPAC Name: 5-methoxy-1H-pyrazin-2-one

-

Molecular Formula: C₅H₆N₂O₂

-

Molecular Weight: 126.11 g/mol

Hypothesized Pharmacological Targets and Therapeutic Areas

Based on the extensive research into pyrazine and pyrazinone derivatives, we can postulate several key pharmacological pathways and targets for this compound.

Protein Kinase Inhibition: A Prominent Role in Oncology and Inflammation

A significant number of pyrazine-based molecules have been developed as potent protein kinase inhibitors.[4] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

-

Cyclin-Dependent Kinases (CDKs): Novel synthetic pyrazolones have demonstrated potent CDK9 inhibition, leading to cytotoxicity in cancer cell lines.[5] It is plausible that this compound could exhibit similar activity against CDKs, making it a candidate for anticancer drug development.

-

p38α Mitogen-Activated Protein (MAP) Kinase: A series of 3-amino-2(1H)-pyrazinones have been identified as highly potent and selective inhibitors of p38α MAP kinase, a key mediator of inflammatory responses.[6] This suggests a potential anti-inflammatory role for this compound, particularly for conditions like Chronic Obstructive Pulmonary Disease (COPD).[6]

-

Other Kinases: Pyrazine derivatives have also shown inhibitory activity against Janus kinase 1 (JAK1), Bcr-Abl, Checkpoint kinase 1 (CHK1), and Protein Kinase C (PKC), indicating a broad potential for kinase-targeted therapies.[4]

Caption: Hypothesized inhibition of the p38α MAP kinase pathway.

Anticancer and Cytotoxic Potential

Beyond kinase inhibition, pyrazine derivatives have demonstrated broad anticancer activity through various mechanisms.

-

Induction of Apoptosis: Chalcone-pyrazine hybrids have been shown to induce apoptosis in cancer cells.[7][8]

-

Cytotoxicity against Cancer Cell Lines: Numerous studies have reported the cytotoxic effects of pyrazine compounds against a wide range of human cancer cell lines, including leukemia, colon cancer, and breast cancer.[7][8][9][10][11]

Central Nervous System (CNS) Activity

The methoxy group can enhance brain penetration, suggesting that this compound may have effects on the central nervous system.

-

Serotonin Receptor Modulation: Derivatives of pyrid-2(1H)-one have been shown to possess high affinity for 5-HT1A and 5-HT2A receptors, acting as antagonists or partial agonists.[12][13] This suggests a potential role in treating depression, anxiety, and other neuropsychiatric disorders.[14]

-

Phosphodiesterase 5 (PDE5) Inhibition: A pyridopyrazinone derivative has been identified as a potent, brain-penetrant PDE5 inhibitor with potential applications in treating neurological conditions.[15]

Antimicrobial Activity

Some pyrazinoindole derivatives have exhibited antibacterial and antifungal properties, indicating a potential application in infectious diseases.[9]

A Proposed Research Framework for Pharmacological Evaluation

A systematic, multi-tiered approach is essential to elucidate the pharmacological profile of this compound.

Tier 1: In Vitro Profiling

The initial phase should focus on a broad panel of in vitro assays to identify primary biological targets.

Caption: A tiered workflow for in vitro pharmacological profiling.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAP kinase.

-

Materials:

-

Recombinant human p38α enzyme.

-

ATP and a suitable substrate (e.g., ATF2).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

A known p38α inhibitor as a positive control (e.g., BIRB 796).

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the p38α enzyme to each well.

-

Add the test compound dilutions and control compounds to the respective wells.

-

Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate for the reaction time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Self-Validation: The inclusion of a positive control with a known IC50 and a negative control (DMSO vehicle) ensures the validity of the assay run. The Z'-factor should be calculated to assess assay quality.

| Compound Class | Target | IC50 Range | Reference |

| Aminopyrazinones | p38α MAP Kinase | nM to µM | [6] |

| Pyrazine-primidin-2-yl | BCR-ABL-1 | 34 nM | [4] |

| Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine | JAK1 | 47 nM | [4] |

| Pyrazine-2-carboxamide | PKC | nM range | [4] |

| Pyrazolones | CDK9 | nM to µM | [5] |

Tier 2: In Vivo Efficacy and Pharmacokinetics

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

-

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute inflammation.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Procedure:

-

Acclimatize animals for at least one week.

-

Dose animals with this compound (e.g., via oral gavage or intraperitoneal injection) at various concentrations. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

-

After a specified pretreatment time (e.g., 1 hour), administer LPS (e.g., 1 mg/kg, i.p.) to induce an inflammatory response.

-

At a predetermined time point post-LPS challenge (e.g., 2 hours), collect blood samples via cardiac puncture.

-

Isolate plasma and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Harvest tissues (e.g., lung, liver) for histological analysis or further biochemical assays.

-

-

Causality and Self-Validation: A dose-dependent reduction in cytokine levels by this compound, in the absence of overt toxicity, would suggest a causal anti-inflammatory effect. The positive and vehicle controls validate the model's responsiveness and baseline.

Concluding Remarks and Future Directions

While the pharmacological profile of this compound remains to be fully elucidated, the rich history of the pyrazinone scaffold in medicinal chemistry provides a strong foundation for its investigation. The proposed research framework, from broad in vitro screening to targeted in vivo efficacy studies, offers a logical and efficient path to uncovering its therapeutic potential. The most promising avenues for exploration appear to be in oncology, inflammation, and neurology, given the established activities of its chemical relatives. Future research should also focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME-Tox profiling to ensure a favorable safety profile for any potential clinical candidates.

References

-

Title: In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties.[5] Source: Future Medicinal Chemistry, 2024. URL: [Link]

-

Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).[4] Source: RSC Medicinal Chemistry, 2023. URL: [Link]

-

Title: The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors.[6] Source: Bioorganic & Medicinal Chemistry Letters, 2020. URL: [Link]

-

Title: Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.[9] Source: Pharmaceuticals (Basel), 2021. URL: [Link]

-

Title: Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5).[15] Source: Journal of Medicinal Chemistry, 2010. URL: [Link]

-

Title: Pyrazinone Biosynthesis and Signaling—Myxo Style.[1] Source: ACS Central Science, 2022. URL: [Link]

-

Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Source: Molecules, 2019. URL: [Link]

-

Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.[11] Source: Molecules, 2019. URL: [Link]

-

Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: Molecules, 2022. URL: [Link]

-

Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.[8] Source: Molecules, 2022. URL: [Link]

-

Title: Substitution mode of the amide fragment in some new N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones and their 5-HT1A/5-HT2A activity.[12] Source: Acta Poloniae Pharmaceutica, 2004. URL: [Link]

-

Title: Novel N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones With Diversified 5-HT1A Receptor Activity.[13] Source: Polish Journal of Pharmacology, 2002. URL: [Link]

-

Title: The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation.[14] Source: Pharmacological Reports, 2015. URL: [Link]

-

Title: Pharmacological activity and mechanism of pyrazines.[2] Source: European Journal of Medicinal Chemistry, 2023. URL: [Link]

Sources

- 1. Pyrazinone Biosynthesis and Signaling—Myxo Style - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substitution mode of the amide fragment in some new N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones and their 5-HT1A/5-HT2A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones with diversified 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Roasting and Toasted Notes: A Technical Guide to Pyrazinones and their Role in Flavor and Bioactivity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nitrogen-containing heterocyclic compounds are cornerstones of flavor chemistry, imparting critical roasted, toasted, nutty, and earthy aromas to a vast array of foods and beverages. Among these, the pyrazine family is paramount. This technical guide moves beyond the well-documented alkyl- and methoxy-pyrazines to focus on the pyrazinone scaffold, a class of compounds with significant, yet often overlooked, roles in both flavor generation and biological signaling. Using 5-Methoxypyrazin-2(1H)-one as a representative, albeit sparsely documented, molecule, this paper synthesizes current knowledge on the formation, sensory impact, and analysis of pyrazinones. We will explore the dual biosynthetic pathways—thermal (Maillard reaction) and microbial (Non-Ribosomal Peptide Synthetase systems)—that generate these structures. Detailed protocols for extraction and advanced analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS) are provided to empower researchers in their identification and quantification. Furthermore, this guide discusses the broader bioactivity of pyrazinone scaffolds, including quorum sensing and enzyme inhibition, presenting a case for their investigation beyond the flavor industry into the realm of drug development.

The Pyrazine Family: An Introduction to Potent Flavorants

Pyrazines are a class of volatile N-heterocyclic compounds responsible for some of the most recognizable and desirable aromas in our food supply.[1] Their sensory impact is immense, often characterized by nutty, roasted, cocoa, and earthy notes.[2][3] These compounds are typically formed through two primary avenues: the heat-induced Maillard reaction between amino acids and reducing sugars during cooking processes like baking and roasting, or through microbial biosynthesis in fermented foods.[3][4]

While alkyl- and methoxy-pyrazines (e.g., 2,5-dimethylpyrazine, 3-isobutyl-2-methoxypyrazine) are extensively studied for their contributions to coffee, wine, and roasted nuts, the pyrazinone subclass represents a frontier with significant potential.[5][6][7] Pyrazinones feature a ketone group on the pyrazine ring, a structural modification that influences their chemical properties and biological functions.

Profile of a Representative Pyrazinone: this compound

To understand the pyrazinone class, we will use this compound as a focal point. While specific sensory and occurrence data for this particular molecule are limited in current literature, its fundamental properties provide a basis for discussion.

Physicochemical Properties

A compound's behavior in a food matrix or biological system is dictated by its physical and chemical properties. Volatility, polarity, and solubility are critical parameters for an aroma compound, governing its release from the matrix and transport to olfactory receptors.

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.115 g/mol |

| CAS Number | 134510-06-8 |

| Canonical SMILES | COC1=CNC(=O)C=N1 |

| InChI Key | NONILYRWHLEPEG-UHFFFAOYSA-N |

| Topological Polar Surface Area | 50.7 Ų |

| Predicted pKa | 10.62 ± 0.40 |

| (Data sourced from Guidechem) |

The structure, featuring both a methoxy group and a lactam (cyclic amide) functionality within the pyrazine ring, suggests a molecule with moderate polarity, influencing its extraction and chromatographic behavior.

Biosynthesis and Formation of Pyrazinones

The origin of pyrazinones in nature is a compelling example of convergent chemical evolution, with distinct pathways in thermally processed foods and microbial systems leading to similar core structures.

Thermal Formation: The Maillard Reaction

The Maillard reaction is a non-enzymatic browning process that is fundamental to the flavor of cooked food.[8] It is initiated by the condensation of an amino group (from an amino acid or peptide) with a carbonyl group from a reducing sugar.[9] While this cascade of reactions produces a plethora of compounds, pyrazines are a significant endpoint. Pyrazinone formation, specifically, can occur from the reaction of α-dicarbonyl compounds (intermediates of sugar degradation) with amino acids like asparagine, where decarboxylation is a critical step.[10] The reaction of peptides, particularly those containing lysine, has also been shown to be a potent generator of pyrazines, suggesting that protein structure plays a key role in flavor development.[8][9]

Microbial Synthesis: The NRPS Assembly Line

Beyond thermal processing, microorganisms are prolific producers of pyrazinones.[11] These compounds often serve as signaling molecules for processes like quorum sensing and biofilm formation in bacteria such as Staphylococcus aureus and Vibrio cholerae.[12] The biosynthesis is typically orchestrated by large, multidomain enzymes called Non-Ribosomal Peptide Synthetases (NRPS).[13]

The general NRPS mechanism for pyrazinone synthesis involves the condensation of two amino acids. A terminal reductase (R) domain then releases the dipeptide as a reactive aldehyde, which undergoes non-enzymatic cyclization and subsequent oxidation to yield the final pyrazinone core.[14] This elegant pathway highlights a microbial strategy for generating chemical diversity.

Caption: Generalized NRPS-mediated pyrazinone biosynthesis pathway.

Sensory Impact and Flavor Chemistry

Pyrazines are renowned for their exceptionally low odor thresholds, meaning they can significantly influence the overall aroma of a product even at trace concentrations (ng/L or parts per trillion).[6][15] While the specific sensory profile of this compound is not well-documented, the characteristics of structurally related methoxypyrazines and pyrazinones provide valuable context.

Methoxypyrazines are often associated with "green" or vegetative aromas, such as green bell pepper, asparagus, and earthy notes, particularly in wine grapes like Cabernet Sauvignon and Sauvignon Blanc.[6][15][16] Other pyrazines contribute desirable nutty, roasted, and cocoa-like aromas.[2][13]

| Compound | Typical Odor/Flavor Descriptors | Odor Threshold (in water) |

| 2-Methoxy-3-methylpyrazine | Roasted peanuts, hazelnuts, almond | 3 ppb |

| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond) | 1 ppb |

| 2,5-Dimethylpyrazine | Chocolate, roasted nuts, earthy | 800 ppb |

| 2,3,5-Trimethylpyrazine | Nutty, baked potato, roasted peanut | 400 ppb |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Green bell pepper, vegetative, herbaceous | ~0.002 ppb (2 ng/L) |

| (Data compiled from Leffingwell & Associates and other sources)[13] |

The presence of a methoxy group, as in this compound, often leads to very low perception thresholds and can impart nutty, sweet, or cocoa-like odors.[13] However, the pyrazinone structure likely modifies this profile, and dedicated sensory analysis is required for precise characterization.

Analytical Methodologies

The trace-level concentrations of pyrazinones and their volatile nature necessitate highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification and quantification.[6] Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method for sample preparation, as it is solvent-free and effectively concentrates volatile and semi-volatile analytes from the sample matrix onto a coated fiber prior to GC analysis.[12]

Protocol: HS-SPME-GC-MS Analysis of Pyrazinones in a Food Matrix

This protocol provides a robust workflow for the extraction and analysis of pyrazinones from a liquid or semi-solid food matrix (e.g., coffee, fermented broth, wine).

1. Sample Preparation: 1.1. Homogenize 5 g of the sample with 5 mL of deionized water in a suitable container. 1.2. Transfer the slurry to a 20 mL headspace vial. 1.3. Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the solution, which enhances the partitioning of volatile compounds into the headspace. 1.4. Add an appropriate internal standard (e.g., a deuterated pyrazine analog) for accurate quantification. 1.5. Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME Extraction: 2.1. Place the vial in a heated agitator (e.g., 60 °C for 10 minutes) to allow the sample to equilibrate. 2.2. Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes at 60 °C) with continuous agitation. The choice of fiber coating is critical and should be optimized based on the polarity of the target analytes.

3. GC-MS Analysis: 3.1. Immediately after extraction, desorb the SPME fiber in the heated GC inlet (e.g., 250 °C for 5 minutes) in splitless mode to ensure complete transfer of analytes to the column. 3.2. Gas Chromatography:

- Column: Use a mid-polarity capillary column (e.g., DB-624 or ZB-WAXplus) for good separation of pyrazine isomers.[6]

- Oven Program: Start at 40 °C (hold 2 min), ramp to 180 °C at 5 °C/min, then ramp to 240 °C at 15 °C/min (hold 5 min).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 3.3. Mass Spectrometry:

- Ionization: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification. For trace-level quantification, use Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of this compound (e.g., m/z 126, 97, 69) and the internal standard.

4. Data Analysis: 4.1. Identify the target compound by comparing its retention time and mass spectrum with that of an authentic reference standard. 4.2. Quantify the compound by creating a calibration curve based on the peak area ratio of the analyte to the internal standard.

Caption: HS-SPME-GC-MS workflow for pyrazinone analysis.

Beyond Flavor: Bioactivity and Drug Development Potential

The interest in pyrazinones for drug development professionals stems from their prevalence as bioactive microbial metabolites.[11] The pyrazinone scaffold is a common motif in natural products that exhibit a range of biological properties, including kinase inhibition, protease inhibition, and, most notably, quorum sensing (QS) activity.[12][13]

QS is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation. Pyrazinones produced by pathogens like Staphylococcus aureus and enterohemorrhagic E. coli act as autoinducers to regulate these processes.[12] This presents a compelling therapeutic opportunity: developing antagonist molecules that block pyrazinone receptors could disrupt bacterial communication and attenuate virulence without the selective pressure of traditional bactericidal antibiotics. The structural information from compounds like this compound can serve as a starting point for designing such novel anti-virulence agents.

Conclusion and Future Perspectives

The pyrazinone class of compounds, represented here by this compound, occupies a fascinating intersection of flavor science and chemical biology. While their alkyl- and methoxy-pyrazine cousins are well-established flavor contributors, pyrazinones offer a more nuanced profile and a dual role as both sensory molecules and bioactive agents. The lack of specific data on many pyrazinone structures highlights a significant gap in flavor research. Future work should focus on synthesizing pure standards for sensory evaluation to determine their specific odor thresholds and flavor descriptors. Furthermore, untargeted GC-MS analysis of a wider variety of fermented and thermally processed foods may reveal the natural occurrence of these compounds, linking them to specific microbial strains or processing conditions. For drug development professionals, the pyrazinone scaffold remains a promising template for the design of novel anti-infective agents that target bacterial communication rather than viability. A deeper understanding of their biosynthesis, sensory impact, and biological activity will undoubtedly unlock new applications in both the food and pharmaceutical industries.

References

-

Dickschat, J. S. (2016). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science. Available at: [Link]

-

Morgan, L. K., et al. (2022). Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites. Fungal Genetics and Biology. Available at: [Link]

-

Zhu, L., et al. (2024). Deciphering the Biosynthesis and Physiological Function of 5-Methylated Pyrazinones Produced by Myxobacteria. ACS Central Science. Available at: [Link]

-

Dickschat, J. S. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science. Available at: [Link]

-

Toci, A. T., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]

-

Leffingwell & Associates. (n.d.). Pyrazines. Leffingwell.com. Available at: [Link]

-

Wikipedia contributors. (2024). Methoxypyrazine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Ma, C., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. Available at: [Link]

-

Van Lancker, F., Adams, A., & De Kimpe, N. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides. Ghent University Academic Bibliography. Available at: [Link]

-

Czerny, M., & Grosch, W. (2000). Potent odorants of raw Arabica coffee. Their changes during roasting. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Botezatu, A., & Pickering, G. J. (2012). Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. Journal of Food Science. Available at: [Link]

-

Chatonnet, P., et al. (2010). Origin and Incidence of 2-Methoxy-3,5-dimethylpyrazine, a Compound with a "Fungal" and "Corky" Aroma Found in Cork Stoppers and Oak Chips in Contact with Wines. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

van Wyngaard, E., et al. (2014). Sensory interaction between 3-mercaptohexan-1-ol and 2-isobutyl-3-methoxypyrazine in dearomatised Sauvignon blanc. Australian Journal of Grape and Wine Research. Available at: [Link]

-

Jackson, R. S. (2014). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Molecules. Available at: [Link]

-

Hwang, H. I., et al. (1994). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Liu, Y., et al. (2024). Formation of Volatile Pyrazinones in the Asparagine Maillard Reaction Systems and Novel Pyrazinone Formation Pathways in the Amidated-Alanine Maillard Reaction Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Maga, J. A. (1992). Pyrazines in foods: An update. Food Reviews International. Available at: [Link]

-

Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry. Available at: [Link]

-

Botezatu, A., & Pickering, G. J. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Molecules. Available at: [Link]

-

Belhassen, E., et al. (2022). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. Food Chemistry. Available at: [Link]

-

Zamolo, F., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem. Available at: [Link]

-

Lacey, M. J., et al. (1991). Methoxypyrazines of Grapes and Wines. American Chemical Society. Available at: [Link]

-

Shibamoto, T. (1987). Odor Threshold of Some Pyrazines. Journal of Food Science. Available at: [Link]

Sources

- 1. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides [biblio.ugent.be]

- 9. web.vscht.cz [web.vscht.cz]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. DE202021104269U1 - Formulation for flavoring a food product - Google Patents [patents.google.com]

- 13. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchwithrutgers.com [researchwithrutgers.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxypyrazin-2(1H)-one

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxypyrazin-2(1H)-one (CAS No. 134510-06-8), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the scarcity of consolidated experimental data in public literature, this document adopts the perspective of structural elucidation. It combines predictive analysis based on established spectroscopic principles and data from analogous compounds with detailed, field-proven protocols for experimental verification. This approach is designed to equip researchers, scientists, and drug development professionals with the tools to confidently identify and characterize this molecule.

Introduction: The Pyrazinone Core and the Question of Tautomerism

This compound belongs to the pyrazinone class of heterocyclic compounds, which are recognized scaffolds in the development of novel therapeutic agents. Its molecular formula is C₅H₆N₂O₂. A critical feature of this molecule is its existence as a pair of rapidly interconverting tautomers: the lactam form, this compound, and the lactim form, 2-Hydroxy-5-methoxypyrazine. This dynamic equilibrium is fundamental to understanding its chemical reactivity and interpreting its spectroscopic data, as different functional groups are present in each form.

Caption: Predicted key HMBC (red dashed) and HSQC (blue solid) correlations.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The spectrum will be dominated by features of the lactam tautomer.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad | Characteristic of an amide N-H bond, often broadened by hydrogen bonding. |

| C-H Stretch (Aromatic/Olefinic) | 3000 - 3100 | Medium | Associated with the C-H bonds on the pyrazinone ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | From the methyl group of the methoxy substituent. |

| C=O Stretch (Amide) | 1650 - 1680 | Strong, Sharp | A very strong and characteristic absorption for the carbonyl group in a cyclic amide (lactam). This is a key diagnostic peak. |

| C=C & C=N Stretch | 1500 - 1640 | Medium-Strong | Ring stretching vibrations of the pyrazinone core. |

| C-O Stretch (Ether) | 1200 - 1275 (asymm.) & 1000-1075 (symm.) | Strong | Asymmetric and symmetric stretching of the Ar-O-CH₃ ether linkage. |

The presence of a strong absorption around 1650 cm⁻¹ and a broad peak above 3200 cm⁻¹ would strongly support the lactam as the major tautomer, while a prominent broad O-H stretch around 3400 cm⁻¹ would indicate a significant presence of the lactim form.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation patterns. For a compound with the formula C₅H₆N₂O₂, the exact mass of the molecular ion [M]⁺˙ is 126.0429 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 126 | [M]⁺˙ | Molecular ion. |

| 98 | [M - CO]⁺˙ | Loss of a carbon monoxide molecule from the carbonyl group is a common fragmentation pathway for lactams. |

| 97 | [M - CHO]⁺ | Loss of a formyl radical. |

| 83 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group after the initial loss of CO. |

| 69 | [M - CO - NCH]⁺ | Further fragmentation of the ring. |

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocols for Spectroscopic Verification

To validate the predicted data, rigorous experimental work is essential. The following protocols describe self-validating systems for acquiring high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, to observe the exchangeable N-H proton) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2 seconds (to ensure full relaxation of protons).

-

Number of Scans: 16-64, to achieve a signal-to-noise ratio >100:1 for the smallest peak.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE.

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).

-

Number of Scans: 1024-4096, to obtain adequate signal-to-noise due to the low natural abundance of ¹³C.

-

-

2D NMR (HSQC/HMBC) Acquisition: Utilize standard pulse programs to acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to confirm C-H connectivity.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). [1]

FTIR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and reproducibility. Place a small amount of the dry sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (4000-400 cm⁻¹).

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or by interfacing a Gas Chromatograph (GC) or Liquid Chromatograph (LC) for sample purification and introduction.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and create a library-searchable spectrum. Also, consider a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular weight with minimal fragmentation ([M+H]⁺ at m/z 127).

-

Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion, which can confirm the elemental composition (C₅H₆N₂O₂).

Caption: Integrated workflow for spectroscopic verification.

Synthetic Context

While a detailed synthetic procedure is beyond the scope of this guide, understanding the synthesis provides context for potential impurities. A plausible route involves a multi-step sequence starting from an aminopyrazine, as suggested in the literature. [2]Knowledge of starting materials and reagents is invaluable when analyzing spectra for unexpected signals.

Conclusion

The structural elucidation of this compound is a prime example of the synergistic power of modern spectroscopic techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established chemical principles. The key identifiers are a strong amide C=O stretch in the IR spectrum (~1650-1680 cm⁻¹), a molecular ion at m/z 126 in the mass spectrum, and a characteristic set of signals in the NMR spectra, including a downfield carbonyl carbon and distinct aromatic protons. By following the detailed experimental protocols provided, researchers can confidently verify these predictions and achieve an unambiguous characterization of this important heterocyclic compound.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information (Experimental details for Table 1, entries 2–13). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0234167). Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Atomic Spectra Database. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one. Retrieved from [Link]

-